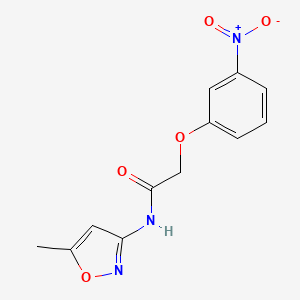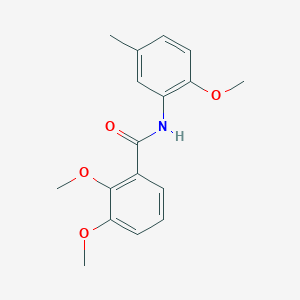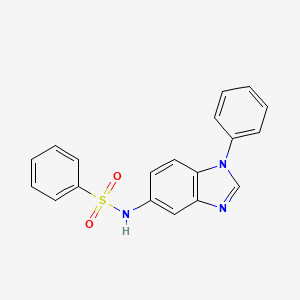![molecular formula C16H22N2O3 B5843580 [(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate](/img/structure/B5843580.png)
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Vue d'ensemble
Description
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with hydroxy and tetramethyl groups, as well as an amino benzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction.
Introduction of Hydroxy and Tetramethyl Groups: The hydroxy and tetramethyl groups are introduced through specific substitution reactions, often involving reagents like oxone for oxidation.
Coupling with Benzoate: The final step involves coupling the piperidine derivative with benzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using mild reducing agents to yield hydroxylamine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, with various electrophiles.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydroxylamines, and substituted piperidine compounds.
Applications De Recherche Scientifique
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate involves its ability to interact with molecular targets through hydrogen bonding and redox reactions. The compound can scavenge reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage . It also interacts with specific enzymes and proteins, modulating their activity and contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
2,2,6,6-Tetramethylpiperidin-1-ol: A hydroxylamine derivative with applications in organic synthesis.
Uniqueness
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate is unique due to its combined structural features of a piperidine ring and a benzoate moiety, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2)10-13(11-16(3,4)18(15)20)17-21-14(19)12-8-6-5-7-9-12/h5-9,20H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAHXSWMTGPHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NOC(=O)C2=CC=CC=C2)CC(N1O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)


![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)

![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)

![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
